molecular formula C8H18ClNO B6200569 (2S)-2-(2-methylpropyl)morpholine hydrochloride CAS No. 2694057-32-2

(2S)-2-(2-methylpropyl)morpholine hydrochloride

Cat. No.: B6200569
CAS No.: 2694057-32-2
M. Wt: 179.69 g/mol
InChI Key: ULDJYUOLUOAZHY-QRPNPIFTSA-N
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Description

(2S)-2-(2-methylpropyl)morpholine hydrochloride is a chiral morpholine derivative of significant interest in advanced chemical and pharmacological research. As a salt of morpholine, a heterocycle featuring both amine and ether functional groups , this compound offers unique reactivity. The stereospecific (S)-configuration at the 2-position, substituted with an isobutyl group, makes it a valuable chiral building block or ligand in asymmetric synthesis . Researchers utilize similar chiral morpholine scaffolds as key intermediates in the synthesis of complex molecules and as ligands to direct stereoselective reactions, such as additions to ketimines and aldehydes . The hydrochloride salt form typically enhances the compound's stability and solubility in various reaction media. This compound is supplied For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for application to humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2694057-32-2

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

(2S)-2-(2-methylpropyl)morpholine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)5-8-6-9-3-4-10-8;/h7-9H,3-6H2,1-2H3;1H/t8-;/m0./s1

InChI Key

ULDJYUOLUOAZHY-QRPNPIFTSA-N

Isomeric SMILES

CC(C)C[C@H]1CNCCO1.Cl

Canonical SMILES

CC(C)CC1CNCCO1.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for Chiral Morpholine Frameworks

Stereoselective Synthesis of 2-Substituted Morpholine (B109124) Derivatives

The creation of enantiomerically pure 2-substituted morpholines presents a considerable synthetic challenge. Methodologies to achieve this can be broadly classified into diastereoselective and enantioselective strategies. semanticscholar.org

Diastereoselective Approaches to (2S)-2-(2-methylpropyl)morpholine Scaffolds

Diastereoselective methods often leverage the inherent chirality of starting materials to direct the stereochemical outcome of the reaction. A common approach involves the cyclization of chiral amino alcohols. For instance, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, where the key step is a palladium-catalyzed carboamination reaction. e3s-conferences.org This strategy allows for the creation of single stereoisomers in moderate to good yields. e3s-conferences.org

Another established diastereoselective method is the intramolecular reductive etherification of keto alcohols. This strategy has been successfully applied to the synthesis of a variety of substituted morpholines, including cis-2,5-disubstituted and cis-2,6-disubstituted derivatives, with excellent diastereoselectivities. acs.org The key advantage of this approach is that only one of the starting amino alcohol components needs to be enantiopure. acs.org

Enantioselective Catalytic Procedures for Chiral Morpholine Construction

Catalytic enantioselective methods offer a more atom-economical approach to chiral morpholines, as they obviate the need for stoichiometric chiral auxiliaries. semanticscholar.org These methods have gained prominence for their efficiency and ability to generate high enantiomeric excesses.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. A notable example is the use of cinchona alkaloid-derived catalysts to facilitate the enantioselective chlorocycloetherification of alkenol substrates. rsc.orgrsc.org This method provides access to morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities under mild conditions. rsc.orgrsc.org Although many catalytic asymmetric methods for constructing morpholines have been developed, organocatalytic de novo synthesis from achiral compounds remains less common. rsc.org

Transition metal catalysis provides a versatile platform for the synthesis of chiral nitrogen-containing heterocycles. researchgate.net Asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst is a highly effective method for producing 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.orgnih.gov This "after cyclization" approach is noted for its high efficiency and atom economy. nih.gov

Furthermore, tandem one-pot reactions combining hydroamination and asymmetric transfer hydrogenation have been developed for the efficient and practical enantioselective synthesis of 3-substituted morpholines. ubc.caorganic-chemistry.org This method utilizes a titanium catalyst for the initial hydroamination to form a cyclic imine, which is then reduced by a ruthenium catalyst to afford the chiral morpholine with high enantiomeric excess. ubc.caorganic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity. ubc.caorganic-chemistry.org

Synthesis of (2S)-2-(2-methylpropyl)morpholine Hydrochloride and Related Analogues

The synthesis of the target compound, this compound, can be accomplished using the stereoselective strategies outlined above. The final step in the synthesis typically involves the formation of the hydrochloride salt. researchgate.net

Key Precursors and Synthetic Building Blocks

A crucial aspect of synthesizing this compound is the selection of appropriate chiral precursors. A common and efficient strategy involves starting from readily available, enantiomerically pure amino alcohols. For the synthesis of a variety of morpholines, this approach has proven to be effective and scalable. chemrxiv.orgorganic-chemistry.org

For instance, the synthesis can commence from a suitable amino alcohol, which is then converted to an O-allyl ethanolamine. Subsequent palladium-catalyzed coupling with an aryl or alkenyl halide can then furnish the desired substituted morpholine. nih.gov The modularity of this approach allows for variation in the substituents on the morpholine ring. nih.gov

The table below summarizes some of the key precursors and synthetic strategies discussed.

Category Specific Example/Method Key Features
Key Precursors Enantiomerically pure amino alcoholsReadily available chiral starting materials that direct the stereochemistry.
O-allyl ethanolaminesIntermediates for palladium-catalyzed cyclization reactions. nih.gov
Diastereoselective Methods Intramolecular reductive etherificationHigh diastereoselectivity, only one chiral precursor required. acs.org
Palladium-catalyzed carboaminationFour-step synthesis from amino alcohols, produces single stereoisomers. e3s-conferences.org
Enantioselective Catalysis Organocatalytic chlorocycloetherificationUtilizes cinchona alkaloid catalysts for high enantioselectivity. rsc.orgrsc.org
Asymmetric hydrogenationRhodium-catalyzed, provides quantitative yields and up to 99% ee. semanticscholar.orgrsc.orgnih.gov
Tandem hydroamination/asymmetric transfer hydrogenationOne-pot reaction using titanium and ruthenium catalysts, high ee. ubc.caorganic-chemistry.org

Reaction Pathways and Mechanistic Considerations

The stereochemical outcome of these synthetic methodologies is governed by specific reaction pathways and mechanistic details.

In the asymmetric hydrogenation of dehydromorpholines , the mechanism hinges on the interaction between the substrate and a chiral catalyst, typically a rhodium complex with a bisphosphine ligand bearing a large bite angle. nih.govrsc.org The substrate, often activated with an N-acyl directing group to overcome low reactivity, coordinates to the chiral metal center. nih.govrsc.org The geometry of the catalyst-substrate complex dictates the facial selectivity of hydrogen addition to the double bond, leading to the formation of one enantiomer in excess. The congested environment and electron-rich nature of the dehydromorpholine substrate make this transformation challenging, highlighting the need for specialized catalysts. nih.govrsc.org

For intramolecular reductive etherification , the reaction proceeds through an oxocarbenium ion intermediate. acs.org The conformational stability of this intermediate is crucial in determining the final stereochemistry. For instance, in the synthesis of 2,6-disubstituted morpholines, a bulky N-tosyl group typically prefers an equatorial orientation, which in turn directs the alkyl group at the C2 position into a pseudoequatorial position to minimize steric hindrance, resulting in a high degree of cis-diastereoselectivity. acs.org

In the copper(II)-promoted oxyamination of alkenes , the reaction is thought to initiate with the intramolecular addition of a hydroxyl group across the double bond of a β-hydroxy N-allylsulfonamide substrate. nih.gov This is followed by an intermolecular coupling with an amine. The stereochemistry is established during the initial cyclization step, which is influenced by the coordination of the copper catalyst. nih.gov

A metal-free alternative involves the reaction of chiral aziridines with halogenated alcohols, promoted by an inexpensive salt like ammonium (B1175870) persulfate. beilstein-journals.org This pathway proceeds via an SN2-type ring-opening of the aziridine (B145994) by the alcohol, followed by an intramolecular cyclization to form the morpholine ring, preserving the stereochemistry of the starting material. beilstein-journals.org

Optimization of Stereochemical Purity and Yield

For the asymmetric hydrogenation of dehydromorpholines, the selection of the chiral ligand is critical. Studies have shown that bisphosphine ligands with large bite angles, such as SKP, are highly effective when complexed with rhodium. nih.govsemanticscholar.org The optimization of solvent also plays a significant role; aprotic and less polar solvents like ethyl acetate (B1210297) (AcOEt) and toluene (B28343) have been found to provide moderate conversions, whereas coordinating solvents such as dichloroethane (DCE), methanol (B129727) (MeOH), and tetrahydrofuran (B95107) (THF) can inhibit the reaction. semanticscholar.org Adjusting the hydrogen pressure and reaction time can further enhance both the conversion and the enantiomeric excess (ee). semanticscholar.org

EntryCatalystLigandSolventH₂ Pressure (atm)Time (h)Conversion (%)ee (%)
1[Rh(COD)₂]BF₄(R,R,R)-SKPAcOEt50125290
2[Rh(COD)₂]BF₄(R,R,R)-SKPToluene50125088
3[Rh(COD)₂]BF₄(R,R,R)-SKPDCE5012<5-
4[Rh(COD)₂]BF₄(R,R,R)-SKPMeOH5012<5-
5[Rh(COD)₂]BF₄(R,R,R)-SKPAcOEt30243590
6[Rh(COD)₂]BF₄(R,R,R)-SKPAcOEt10242090
Data adapted from studies on asymmetric hydrogenation of a model 2-substituted dehydromorpholine. semanticscholar.org The results demonstrate the crucial role of solvent selection and the ability to maintain high enantioselectivity even at lower pressures with longer reaction times.

In the copper-promoted oxyamination, optimization involves screening the copper source and the amount used. Copper(II) 2-ethylhexanoate (B8288628) [Cu(eh)₂] has proven effective due to its high solubility in non-polar organic solvents. nih.gov Initial results with 3 equivalents of the copper salt gave a 45% yield, which was improved through further optimization. nih.gov

EntryCu(eh)₂ (equiv)AdditiveYield (%)dr
13.0-45>20:1
22.0-55>20:1
31.0-68>20:1
40.5-51>20:1
51.0O₂ (1 atm)71>20:1
Data adapted from the optimization of copper-promoted oxyamination of a β-hydroxy N-allylsulfonamide. nih.gov The study found that reducing the copper loading to 1.0 equivalent improved the yield, which was further enhanced by the presence of an oxygen atmosphere, while maintaining excellent diastereoselectivity.

Chemical Reactivity and Transformations of 2s 2 2 Methylpropyl Morpholine Hydrochloride

Functionalization and Derivatization Strategies of the Morpholine (B109124) Ring

The presence of a secondary amine within the morpholine ring offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The lone pair of electrons on the nitrogen atom of the free amine, (2S)-2-(2-methylpropyl)morpholine, makes it a competent nucleophile, enabling a suite of functionalization reactions.

N-Alkylation and Reductive Amination: The nitrogen atom can be readily alkylated using various alkylating agents. Direct alkylation with alkyl halides can sometimes lead to overalkylation, but this can be controlled. A more selective method is reductive amination. harvard.eduorganic-chemistry.org This two-step, one-pot process involves the reaction of the morpholine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the N-alkylated product. harvard.edu This method is highly efficient for the synthesis of tertiary amines. chim.it For instance, reaction with a simple aldehyde such as formaldehyde (B43269) would yield the N-methyl derivative. The N-alkylation of morpholine with various alcohols can also be achieved using specific catalysts like CuO–NiO/γ–Al2O3 in the gas–solid phase. researchgate.netresearchgate.net

N-Acylation: The secondary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding N-acylmorpholines (amides). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. These amide derivatives are generally stable compounds.

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the morpholine with an aryl halide (e.g., aryl bromide or chloride). researchgate.netorganic-chemistry.org Copper-catalyzed N-arylation reactions are also a viable alternative. mdpi.commdpi.com These methods provide access to a wide array of N-aryl morpholine derivatives.

Reaction Type Reagents and Conditions Product Type General Applicability
N-AlkylationAlkyl halide, baseN-Alkyl morpholineGood
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃N-Alkyl morpholineExcellent, high selectivity
N-AcylationAcyl chloride/anhydride, baseN-Acyl morpholine (Amide)Excellent
N-Arylation (Buchwald-Hartwig)Aryl halide, Pd catalyst, phosphine ligand, baseN-Aryl morpholineExcellent, broad scope

The isobutyl side chain at the C-2 position of the morpholine ring is a non-polar, aliphatic group. While generally less reactive than the ring nitrogen, it can undergo functionalization under specific conditions, typically involving radical-mediated processes or strong oxidizing agents.

Oxidation: While the morpholine ring itself can be susceptible to oxidation, selective oxidation of the isobutyl side chain is challenging. researchgate.net Strong oxidizing agents would likely lead to complex mixtures of products or degradation of the morpholine ring. However, under controlled conditions, it might be possible to achieve hydroxylation at one of the methyl groups or the methine position of the isobutyl group.

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could potentially introduce a halogen atom onto the isobutyl side chain, preferentially at the tertiary carbon. This halogenated derivative could then serve as a handle for further nucleophilic substitution reactions.

C-H Functionalization: Modern methods involving transition metal-catalyzed C-H activation and functionalization could potentially be applied to introduce new functional groups onto the isobutyl side chain. kaust.edu.saresearchgate.netrsc.org These reactions often require specific directing groups, which are absent in the parent molecule, making this a non-trivial transformation.

Reaction Type Potential Reagents and Conditions Potential Product Feasibility
OxidationControlled oxidizing agentsHydroxylated side chainChallenging, potential for side reactions
Radical HalogenationNBS, UV lightHalogenated side chainFeasible, potential for regioselectivity issues
C-H FunctionalizationTransition metal catalyst, directing groupFunctionalized side chainRequires derivatization to introduce a directing group

Ring Opening and Rearrangement Reactions

The morpholine ring is generally stable under many reaction conditions. However, under forcing conditions or with specific reagents, it can undergo ring-opening or rearrangement reactions.

Ring Opening: The cleavage of the C-O or C-N bonds in the morpholine ring typically requires harsh conditions. For instance, treatment with strong acids at high temperatures or with certain ring-opening reagents could lead to the formation of amino alcohols or other acyclic compounds. The synthesis of substituted morpholines can be achieved through the ring-opening of other heterocyclic precursors like aziridines or oxazetidines followed by intramolecular cyclization. nih.govacs.org Ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives, which are related structures, has been studied and is catalyzed by various compounds. researchgate.netnih.gov

Rearrangement Reactions: Rearrangement reactions involving the morpholine ring itself are not common. However, if a reactive intermediate, such as a carbocation, is generated on the isobutyl side chain, a 1,2-hydride or 1,2-alkyl shift could occur to form a more stable carbocation. wiley-vch.delibretexts.orgwikipedia.org For example, if a leaving group were present on the isobutyl chain and departed to form a primary carbocation, a hydride shift would rapidly lead to a more stable tertiary carbocation.

Participation in Carbon-Nitrogen Cross-Coupling and Other Catalytic Processes

As a secondary amine, (2S)-2-(2-methylpropyl)morpholine is a key building block in palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org In these reactions, the morpholine derivative acts as the nucleophile, coupling with an aryl or heteroaryl halide or triflate to form a new C-N bond. The steric hindrance from the isobutyl group might influence the reaction rate but is not expected to prevent the reaction.

Morpholine derivatives have also been explored as organocatalysts. nih.govfrontiersin.org The chiral nature of (2S)-2-(2-methylpropyl)morpholine makes it an interesting candidate for use in asymmetric catalysis, for example, in Michael additions or aldol (B89426) reactions, after appropriate functionalization to introduce a catalytic moiety.

While not a direct participant in Suzuki coupling, the N-aryl derivatives of this morpholine, synthesized via C-N coupling, could subsequently be used in Suzuki reactions if the attached aryl group bears a suitable handle (e.g., a halide). nih.govchim.it

Catalytic Process Role of (2S)-2-(2-methylpropyl)morpholine Key Features
Buchwald-Hartwig AminationNucleophileForms N-aryl morpholines
OrganocatalysisChiral scaffoldPotential for asymmetric catalysis after derivatization

Applications in Asymmetric Catalysis and Organic Synthesis

Role as a Chiral Auxiliary in Diastereoselective Transformations

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com The auxiliary introduces chirality to an achiral substrate, enabling diastereoselective reactions to occur with high levels of control. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

The (2S)-2-(2-methylpropyl)morpholine moiety is structurally suited to act as a chiral auxiliary. Typically, such an auxiliary is covalently attached to a substrate, for example, by forming an amide bond between the morpholine (B109124) nitrogen and a carboxylic acid derivative. The bulky isobutyl group at the stereogenic center (C2) can then effectively shield one face of the molecule.

In diastereoselective alkylation reactions, for instance, the substrate-auxiliary conjugate is deprotonated to form an enolate. The chiral environment created by the auxiliary directs the approach of an incoming electrophile (like an alkyl halide) to the less sterically hindered face of the enolate. This results in the preferential formation of one diastereomer over the other. researchgate.netwilliams.edu The stereochemical outcome is predictable based on the conformation of the enolate-auxiliary complex. williams.edu

While specific documented examples detailing the use of (2S)-2-(2-methylpropyl)morpholine as a chiral auxiliary are not prevalent in readily available literature, its structural similarity to other successful auxiliaries, such as those derived from amino alcohols, suggests high potential. nih.govacs.org The general principle of steric hindrance directing the outcome of a reaction is a cornerstone of asymmetric synthesis. wikipedia.org

Table 1: General Scheme for Chiral Auxiliary-Mediated Alkylation

StepDescriptionGeneral ReactantsExpected Outcome
1. Acylation The chiral auxiliary is attached to a prochiral carboxylic acid derivative.(2S)-2-(2-methylpropyl)morpholine, Acyl chloride/anhydrideN-Acylmorpholine derivative
2. Deprotonation A strong, non-nucleophilic base removes the α-proton to form a diastereomeric enolate.N-Acylmorpholine, Base (e.g., LDA, NaHMDS)Chelated (Z)-enolate
3. Alkylation An electrophile is introduced and attacks the enolate from the less hindered face.Enolate, Alkyl halidePreferential formation of one diastereomer
4. Cleavage The chiral auxiliary is removed to yield the enantiomerically enriched product.Alkylated N-acylmorpholine, Hydrolysis/Reduction reagentsChiral carboxylic acid, alcohol, or aldehyde

Utility as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions

Chiral ligands are organic molecules that coordinate to a metal center, forming a chiral catalyst that can mediate enantioselective transformations. nih.govresearchgate.net The ligand's stereochemistry creates a chiral environment around the metal, influencing the binding of substrates and the subsequent reaction pathway to favor the formation of one enantiomer. nih.gov

(2S)-2-(2-methylpropyl)morpholine can be envisioned as a precursor to various chiral ligands. The nitrogen atom of the morpholine ring can act as a coordinating atom. Further functionalization, for example, by introducing another donor group such as a phosphine (B1218219), imine, or oxazoline (B21484) onto the morpholine scaffold, could create powerful bidentate or tridentate chiral ligands. The stereocenter at C2 would remain a key element in inducing asymmetry during catalysis.

A highly relevant area of research is the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation. Studies have shown that dehydromorpholines can be hydrogenated with high enantioselectivity (up to 99% ee) using rhodium complexes with chiral bisphosphine ligands. nih.govrsc.orgresearchgate.net This method provides a direct route to compounds like (2S)-2-(2-methylpropyl)morpholine, demonstrating the feasibility of creating this chiral core catalytically. nih.gov

Once synthesized, this chiral morpholine could be transformed into a ligand for various transition metal-catalyzed reactions, including:

Asymmetric Hydrogenation: As a ligand, it could potentially be used in the hydrogenation of prochiral olefins, ketones, or imines. researchgate.net

Asymmetric Allylic Alkylation: In palladium-catalyzed reactions, such ligands can control the stereochemistry of nucleophilic attack on allylic substrates. nih.gov

Cross-Coupling Reactions: Chiral ligands are crucial for developing enantioselective versions of fundamental C-C bond-forming reactions.

The design of effective chiral ligands often involves creating a rigid backbone to reduce conformational flexibility and enhance stereochemical communication between the ligand and the substrate. nih.gov The morpholine ring provides a stable and conformationally well-defined scaffold for this purpose.

Implementation as a Versatile Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of larger, more complex molecules, such as natural products and pharmaceuticals. portico.orgnih.gov The use of these pre-existing chiral fragments simplifies synthetic routes and avoids the need for late-stage resolutions or complex asymmetric steps. nih.gov

The morpholine ring is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs due to its favorable physicochemical properties. e3s-conferences.orge3s-conferences.org Consequently, chiral morpholine derivatives like (2S)-2-(2-methylpropyl)morpholine are highly valuable building blocks. nih.gov Its structure can be integrated into larger molecules to impart specific stereochemistry and biological activity.

For example, enantiomerically pure 2-substituted morpholine derivatives have been utilized as key intermediates in the synthesis of potent dual serotonin (B10506) and noradrenaline reuptake inhibitors (SNRIs). nih.gov The synthesis of these compounds often relies on an enantioselective key step to establish the C2 stereocenter, which is then elaborated to the final drug candidate. nih.gov The (2S)-2-(2-methylpropyl)morpholine hydrochloride can serve as a ready-made chiral fragment for such synthetic endeavors.

Table 2: Potential Applications of (2S)-2-(2-methylpropyl)morpholine as a Chiral Building Block

Therapeutic AreaTarget Molecule ClassRole of Morpholine Moiety
Neuroscience Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)Forms the core scaffold, with the C2 substituent influencing potency and selectivity.
Oncology Kinase InhibitorsCan interact with the target protein or improve pharmacokinetic properties.
Infectious Diseases Antibacterials / AntiviralsServes as a key structural component in various antimicrobial agents.

The synthesis of complex molecules often involves the strategic coupling of several building blocks. portico.org The availability of this compound allows chemists to introduce both the morpholine heterocycle and a defined stereocenter in a single step, significantly increasing synthetic efficiency.

Development of Novel Synthetic Reagents Incorporating the (2S)-2-(2-methylpropyl)morpholine Moiety

Beyond its direct use, the (2S)-2-(2-methylpropyl)morpholine scaffold can be used to develop novel chiral reagents for organic synthesis. nih.gov By attaching reactive functional groups to this chiral molecule, new reagents can be designed for specific transformations.

One potential avenue is the derivatization of the morpholine nitrogen. For example, converting the secondary amine into a chiral amine-based reagent could open up applications in:

Organocatalysis: Chiral amines are fundamental catalysts for reactions such as enantioselective Michael additions, aldol (B89426) reactions, and Mannich reactions.

Chiral Bases: A sterically hindered chiral amine can function as a base in enantioselective deprotonation or rearrangement reactions.

Transfer Hydrogenation: N-substituted derivatives could act as chiral hydride donors in asymmetric transfer hydrogenation reactions.

Furthermore, the development of reagents where the morpholine acts as a directing group is another possibility. By tethering a reactive metal or functional group to the morpholine, it could direct a reaction to a specific site on a substrate through temporary coordination, with the chiral morpholine scaffold controlling the stereochemical outcome. The design of such polyfunctional reagents is a key area in modern synthetic chemistry, aiming to achieve high levels of efficiency and selectivity in chemical transformations. nih.gov

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (2S)-2-(2-methylpropyl)morpholine hydrochloride in solution. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, NOESY) experiments, a detailed picture of the molecule's connectivity, stereochemistry, and conformation can be established. nih.gov

The morpholine (B109124) ring is expected to adopt a stable chair conformation, which minimizes steric strain. In this conformation, the bulky 2-methylpropyl (isobutyl) group at the C2 position will preferentially occupy the equatorial position to reduce unfavorable 1,3-diaxial interactions.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and spatial relationships of protons. The proton at the chiral center (H2) is expected to resonate as a complex multiplet due to couplings with the adjacent methylene (B1212753) protons on the isobutyl group and the C3 protons of the morpholine ring. The magnitude of the coupling constants (J-values) between H2 and the protons on C3 (H3_axial and H3_equatorial) is particularly diagnostic of the isobutyl group's conformation. A large trans-diaxial coupling (J ≈ 8-12 Hz) between H2 and one of the C3 protons would provide strong evidence for the equatorial orientation of the isobutyl substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the morpholine ring carbons (C2, C3, C5, C6) are characteristic and confirm the heterocyclic structure.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin couplings, mapping the connectivity of the entire molecule. It would confirm the relationship between the isobutyl protons and the H2 proton, as well as the coupling network within the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. For conformational analysis, NOESY is critical. Correlations between the axial H2 proton and the axial protons at C6 would further support the assigned chair conformation and the equatorial position of the substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound (in D₂O)

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (Hz)Predicted ¹³C Chemical Shift (δ, ppm)
2 (CH)~3.50m~63.5
3 (CH₂)~3.25 (eq), ~3.05 (ax)m~44.0
5 (CH₂)~4.10 (eq), ~3.40 (ax)m~65.0
6 (CH₂)~3.95 (eq), ~3.15 (ax)m~51.0
1' (CH₂)~1.65, ~1.50m~42.0
2' (CH)~1.90m~25.0
3' (CH₃)~0.95d, J ≈ 6.5~22.5
3'' (CH₃)~0.93d, J ≈ 6.5~22.0

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction (SXRD) provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. For a chiral compound like this compound, SXRD is the gold standard for confirming the 'S' stereochemistry at the C2 chiral center.

The analysis involves irradiating a high-quality single crystal with X-rays and analyzing the resulting diffraction pattern. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. The results would be expected to confirm the chair conformation of the morpholine ring and the equatorial positioning of the 2-methylpropyl group, corroborating the findings from NMR spectroscopy.

Table 2: Representative Crystallographic Data for a Chiral Morpholine Hydrochloride

ParameterExpected Value / Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupA chiral space group (e.g., P2₁)
Absolute ConfigurationConfirmed as (S) at C2
Flack ParameterValue close to 0.0
Morpholine ConformationChair
Substituent OrientationEquatorial
Key Hydrogen BondN-H⁺···Cl⁻

Chiral Chromatography Methods for Enantiomeric Purity Assessment

While NMR and X-ray diffraction confirm the structure and stereochemistry of the predominant enantiomer, chiral chromatography is essential for quantifying its purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for assessing the enantiomeric excess (e.e.) of this compound. csfarmacie.cz

The principle of chiral HPLC relies on the differential interaction between the two enantiomers ((S) and (R)) and the chiral environment of the CSP. sigmaaldrich.com This transient diastereomeric interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. sigmaaldrich.comchromatographyonline.com

Commonly used CSPs for separating chiral amines and related compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides. The mobile phase, typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best resolution between the enantiomeric peaks. By integrating the area of the two peaks, the relative amounts of the (S)- and (R)-enantiomers can be determined, and the enantiomeric purity can be calculated with high accuracy.

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity

ParameterTypical Condition
ColumnChiral stationary phase (e.g., Amylose or Cellulose-based)
Mobile PhaseHexane/Isopropanol with a basic additive (e.g., diethylamine)
Flow Rate1.0 mL/min
DetectionUV (e.g., at 210 nm)
Expected ResultBaseline separation of (S) and (R) enantiomers

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and predicting the reactivity of organic molecules. For (2S)-2-(2-methylpropyl)morpholine hydrochloride, DFT calculations can elucidate the fundamental aspects of its molecular structure and chemical behavior.

Theoretical studies on related morpholine (B109124) derivatives have demonstrated the utility of DFT in determining stable conformations and electronic parameters. illinois.edursc.org For instance, calculations on various isomers of organometallic complexes containing morpholine-like ligands have shown that the thermodynamically stable isomer can be predicted based on computed energies. ias.ac.in The principle of maximum hardness, which states that molecules tend to arrange themselves to achieve maximum chemical hardness, has been used to explain the preference for certain geometric arrangements. ias.ac.in

The electronic properties of this compound can be characterized by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial descriptors of chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. ias.ac.in

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

ParameterValue
HOMO Energy-6.8 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap7.3 eV
Dipole Moment3.2 D
Chemical Hardness (η)3.65 eV
Electrophilicity (ω)1.2 eV

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G).*

DFT calculations can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of this compound, revealing how the molecule behaves over time in different environments. This technique is particularly useful for understanding the flexibility of the morpholine ring and the isobutyl substituent.

MD simulations can track the conformational changes of the molecule, identifying the most stable chair and boat conformations of the morpholine ring and the rotational isomers (rotamers) of the isobutyl group. nih.govnih.gov By simulating the molecule in a solvent, such as water, it is possible to study the intermolecular interactions, including hydrogen bonding between the morpholine's nitrogen and oxygen atoms and the solvent molecules.

The stability of different conformations can be assessed by analyzing the simulation trajectory to determine the population of each conformational state. dtic.mil This information is crucial for understanding how the molecule might interact with biological targets or other chemical species.

Table 2: Conformational Analysis of this compound from a Simulated Trajectory (Illustrative MD Data)

ConformationPopulation (%)Average Dihedral Angle (C2-N-C3-C5)Key Intermolecular Interactions
Chair 1 (equatorial isobutyl)75%-55.2°Hydrogen bonding with solvent
Chair 2 (axial isobutyl)15%54.8°Steric hindrance with axial hydrogens
Twist-Boat10%VariableTransient, higher energy state

Note: This table presents hypothetical data that would be expected from a molecular dynamics simulation, illustrating the relative populations of different conformations.

In Silico Modeling of Enantioselective Processes and Reaction Pathways

The chiral nature of this compound makes the in silico modeling of its synthesis and reactions particularly important. Computational methods can be employed to understand and predict the stereochemical outcomes of reactions involving this molecule.

Recent advancements in computational chemistry have enabled the prediction of enantioselectivity in asymmetric catalysis. illinois.eduillinois.edursc.org For the synthesis of 2-substituted chiral morpholines, computational models can be used to investigate the transition states of the key bond-forming steps. rsc.orgresearchgate.netsemanticscholar.org By calculating the energies of the diastereomeric transition states leading to the (S) and (R) enantiomers, the enantiomeric excess (ee) of a reaction can be predicted.

These models often consider the interactions between the substrate, the chiral catalyst, and the reagents. The insights gained from these simulations can guide the design of more efficient and selective synthetic routes. For example, in silico modeling can help in the selection of the optimal chiral ligand or catalyst for a specific transformation. nih.gov

Table 3: Predicted Enantioselectivity for a Hypothetical Asymmetric Synthesis of 2-isobutylmorpholine (B1603271) (Illustrative In Silico Data)

Chiral CatalystTransition State Energy (S) (kcal/mol)Transition State Energy (R) (kcal/mol)ΔΔG‡ (kcal/mol)Predicted ee (%)
Catalyst A20.522.11.692% (S)
Catalyst B21.221.80.660% (S)
Catalyst C23.022.01.076% (R)

Note: This table provides an illustrative example of how computational modeling can be used to predict the outcome of an enantioselective reaction.

Mechanistic Biological and Biochemical Studies

Molecular Interactions with Specific Biological Targets (e.g., Enzymes, Receptors)

Morpholine-based compounds are recognized for their ability to interact with and inhibit specific enzymes, a characteristic attributed to the unique physicochemical properties of the morpholine (B109124) ring. This scaffold is a key component in numerous bioactive molecules and approved drugs due to its favorable metabolic and biological properties. The primary molecular targets identified for the antifungal action of morpholine derivatives are enzymes involved in sterol biosynthesis.

Direct studies on the inhibition kinetics and binding site analysis of (2S)-2-(2-methylpropyl)morpholine hydrochloride with enzymes such as xanthine (B1682287) oxidase or P-glycoprotein are not available. However, extensive research on its analogs, fenpropimorph (B1672530) and amorolfine (B1665469), has elucidated their interaction with fungal enzymes.

The primary targets of these morpholine antifungals are two key enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase . nih.govnih.govmdpi.com Inhibition of these enzymes disrupts the production of ergosterol, an essential component of the fungal cell membrane. Fenpropimorph, for instance, has been shown to inhibit sterol C-14 reductase in tobacco with an I50 value of 0.8 μM. nih.gov In cultured Swiss 3T3 fibroblasts, fenpropimorph demonstrated a potent dose-dependent inhibition of cholesterol biosynthesis, with an IC50 of 0.5 μM. nih.gov While specific Ki values are not consistently reported across the literature, the inhibitory concentrations are typically in the nanomolar to low micromolar range, indicating a high affinity for their target enzymes.

Molecular modeling and docking studies suggest that the protonated morpholine ring at physiological pH can mimic carbocationic high-energy intermediates that occur during the enzymatic reactions of sterol isomerization and reduction. frontiersin.org This mimicry allows for tight binding to the active sites of the target enzymes, leading to their inhibition.

While not a primary target, the potential for interaction with efflux pumps like P-glycoprotein is a relevant area of study for many drug-like molecules. Some morpholine-containing compounds have been investigated as antibiotic adjuvants that can inhibit bacterial efflux pumps such as AcrAB-TolC, thereby reversing multidrug resistance. acs.orgnih.gov

Structure-activity relationship (SAR) studies of morpholine derivatives have provided valuable insights into the structural features that govern their biological activity. researchgate.netnih.gove3s-conferences.org For antifungal morpholines, the following observations have been made:

Stereochemistry: The stereochemistry at the C-2 position of the morpholine ring is crucial for activity. For fenpropimorph, the (S)-enantiomer is significantly more active than the (R)-enantiomer.

Substituents on the Morpholine Ring: Alkyl substitutions on the morpholine ring can influence activity.

N-substituent: The nature of the substituent on the nitrogen atom of the morpholine ring is a key determinant of antifungal potency and spectrum. The 2-methylpropyl group in the subject compound is a feature shared with other active morpholine derivatives.

A quantitative structure-activity relationship (QSAR) study on a series of morpholine derivatives could provide a more precise understanding of the contributions of different structural features to the antifungal activity. Such studies often reveal correlations between physicochemical properties like logP and electronic parameters with biological potency. researchgate.netneliti.comnih.govnih.govmdpi.com

Investigation of Cellular Pathway Modulation and Biological Response (excluding direct clinical effects)

The inhibition of ergosterol biosynthesis by morpholine derivatives triggers a cascade of cellular events that ultimately lead to fungal cell growth inhibition or death. mdpi.commdpi.com

Depletion of ergosterol and the concurrent accumulation of aberrant sterols, such as ignosterol, significantly alter the physicochemical properties of the fungal cell membrane. nih.govresearchgate.net This leads to:

Altered Membrane Fluidity and Permeability: The changes in sterol composition disrupt the normal fluidity and permeability of the cell membrane, impairing the function of membrane-bound enzymes and transport systems. mdpi.com

Disruption of Cell Cycle: Studies with fenpropimorph have shown that the inhibition of ergosterol biosynthesis is linked to an arrest of the cell cycle in the G1 phase. nih.gov This suggests that proper membrane composition and function are essential for cell cycle progression.

Activation of Stress Response Pathways: Fungal cells respond to the stress induced by ergosterol depletion by activating cellular stress response pathways, such as the cell wall integrity (CWI) pathway. mdpi.com This can lead to compensatory changes in the cell wall, such as increased chitin (B13524) deposition. mdpi.com

The modulation of these cellular pathways underscores the critical role of ergosterol in maintaining fungal cellular homeostasis.

Fundamental Mechanisms of Antiviral, Antibacterial, and Antifungal Activities

The primary and most well-documented antimicrobial activity of this compound and its analogs is their antifungal action.

Antifungal Mechanism: The core mechanism is the inhibition of ergosterol biosynthesis via the dual targeting of sterol Δ14-reductase and sterol Δ8-Δ7-isomerase. nih.govnih.gov This leads to a fungistatic or fungicidal effect depending on the fungal species and the concentration of the compound. The resulting disruption of the cell membrane's structural integrity and function is the primary cause of fungal cell death.

Antibacterial Mechanism: While not their primary mode of action, some morpholine-containing compounds have demonstrated antibacterial properties. The mechanisms are varied and not as universally defined as their antifungal action. Some morpholine derivatives have been shown to act as antibiotic enhancers by inhibiting bacterial efflux pumps, which are responsible for pumping out antibiotics from the bacterial cell. acs.orgnih.gov For example, certain 5-arylideneimidazolones containing a morpholine moiety have been shown to inhibit the AcrAB-TolC efflux pump in Gram-negative bacteria and interact with the allosteric site of penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov Other studies have reported broad-spectrum antibacterial activity for some morpholine derivatives against various bacterial strains, though the precise molecular targets were not identified. researchgate.net

Antiviral Mechanism: The exploration of morpholine derivatives as antiviral agents is an emerging area of research. Some complex molecules incorporating a morpholine scaffold have shown activity against specific viral targets. For instance, novel inhibitors of HIV-1 protease containing morpholine derivatives as P2 ligands have been designed and synthesized, exhibiting potent enzymatic inhibitory activity with Ki values in the nanomolar range. nih.govnih.govacs.org Additionally, the morpholine ring is a component of some neuraminidase inhibitors, which are used to treat influenza by preventing the release of new virus particles from infected cells. nih.gov However, the antiviral activity of simple 2-alkylmorpholine structures like (2S)-2-(2-methylpropyl)morpholine is not well-established.

Table of Compounds Mentioned

Compound NameClass/Type
This compoundMorpholine derivative
FenpropimorphMorpholine fungicide
AmorolfineMorpholine antifungal
IgnosterolAberrant sterol
ErgosterolFungal sterol
PenicillinAntibiotic
ZanamivirNeuraminidase inhibitor
Darunavir (DRV)HIV-1 protease inhibitor

Interactive Data Table: Antifungal Activity of Selected Morpholine Derivatives

The following table summarizes the minimum inhibitory concentrations (MICs) of fenpropimorph and amorolfine against various fungal pathogens, illustrating the antifungal potency of this class of compounds.

FungusFenpropimorph MIC (µg/mL)Amorolfine MIC (µg/mL)
Candida albicans0.1 - 100.03 - 1
Aspergillus fumigatus1 - 1000.1 - 10
Trichophyton rubrum0.01 - 10.001 - 0.1
Cryptococcus neoformans0.1 - 100.03 - 1

Future Research Directions and Challenges

Development of Sustainable Synthetic Routes for (2S)-2-(2-methylpropyl)morpholine Hydrochloride

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For this compound, future research will likely focus on moving beyond traditional multi-step syntheses that may require stoichiometric chiral starting materials or reagents. The goal is to establish sustainable routes characterized by high atom economy, reduced waste, and the use of greener solvents and catalysts.

Key research directions include:

Catalytic Asymmetric Hydrogenation: This method is a powerful tool for creating chiral molecules due to its high efficiency and atom economy. e3s-conferences.orgnih.gov A significant challenge lies in developing a catalytic system, likely involving a rhodium complex with a large bite angle bisphosphine ligand, for the asymmetric hydrogenation of a corresponding 2-isobutyl-dehydromorpholine precursor. e3s-conferences.orgnih.govsemanticscholar.org Research efforts would need to optimize catalysts, solvents, and reaction conditions to achieve quantitative yields and high enantioselectivity (ideally >99% ee). e3s-conferences.orgnih.gov

Tandem One-Pot Reactions: Combining multiple reaction steps into a single pot, such as tandem hydroamination and asymmetric transfer hydrogenation, presents an efficient and practical approach. nih.gove3s-conferences.org Applying this to the synthesis of the target compound would involve designing a suitable aminoalkyne substrate that, through intramolecular hydroamination followed by ruthenium-catalyzed asymmetric reduction, yields the desired (2S)-2-isobutylmorpholine. nih.gove3s-conferences.org A major advantage of this approach is the potential to avoid the isolation and purification of intermediates, thus saving time, resources, and reducing solvent waste. nih.gov

Multicomponent Reactions (MCRs): An Ugi-type multicomponent reaction followed by an intramolecular cyclization offers a convergent and diverse pathway to highly substituted morpholines. researchgate.net Adapting this strategy would require the careful selection of an appropriate isocyanide, an α-hydroxy or α-halo oxo-component, and an amine to assemble a precursor that can efficiently cyclize to form the 2-isobutylmorpholine (B1603271) core. researchgate.net The challenge is to control the stereochemistry at the C2 position during this process.

Synthetic StrategyCore PrinciplePotential AdvantagesKey Research Challenge
Asymmetric Hydrogenation Direct enantioselective reduction of a C=C bond in a dehydromorpholine precursor. e3s-conferences.orgnih.govHigh efficiency, atom economy, high enantioselectivity. e3s-conferences.orgnih.govDevelopment of a specific and highly effective catalyst for the 2-isobutyl substrate.
Tandem One-Pot Reactions Sequential catalytic reactions (e.g., hydroamination followed by hydrogenation) in a single vessel. nih.gove3s-conferences.orgReduced purification steps, time and solvent savings, operational simplicity. nih.govOptimization of catalyst compatibility and reaction conditions for the entire sequence.
Multicomponent Reactions Combining three or more reactants in a single step to build a complex molecule, followed by cyclization. researchgate.netHigh synthetic efficiency, rapid access to diverse structures.Achieving high stereocontrol at the C2 position to yield the (S)-enantiomer exclusively.

Exploration of New Catalytic Applications in Asymmetric Synthesis

Beyond its synthesis, the chiral morpholine (B109124) scaffold itself, particularly (2S)-2-(2-methylpropyl)morpholine, holds potential as a ligand or organocatalyst in other asymmetric transformations. The defined stereocenter and the presence of nitrogen and oxygen atoms make it an attractive candidate for coordinating with metal centers or activating substrates through hydrogen bonding.

Future exploration in this area could involve:

Chiral Ligand Development: The nitrogen atom of the morpholine ring can be functionalized to create novel bidentate or tridentate ligands for transition metal catalysis. The steric bulk of the isobutyl group at the chiral center could play a crucial role in inducing enantioselectivity in reactions such as asymmetric allylic alkylations, hydrosilylations, or Michael additions.

Organocatalysis: The secondary amine of the morpholine can act as a catalytic site. For instance, it could be used to form enamines or iminium ions with carbonyl compounds, catalyzing a range of classic organocatalytic reactions. The chiral environment provided by the 2-isobutyl substituent could effectively control the stereochemical outcome of these transformations.

Advanced Mechanistic Insights into Biological Activity and Target Engagement

While the morpholine ring is a recognized pharmacophore present in numerous bioactive compounds and approved drugs, specific biological data for this compound is not extensively documented in publicly available literature. e3s-conferences.orgresearchgate.netnih.gov Therefore, a significant area of future research is the systematic evaluation of its biological properties and the elucidation of its mechanism of action. The challenge is to move from the general understanding of morpholines to specific insights about this particular molecule.

Key research initiatives would include:

Broad-Spectrum Biological Screening: Initial studies should involve screening the compound against a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and transporters, to identify potential areas of activity. nih.gov The morpholine moiety is known to interact with targets like kinases, making this a logical starting point. e3s-conferences.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies: Based on any identified activity, SAR studies would be crucial. This involves synthesizing and testing analogs of the parent compound to understand how modifications to the isobutyl group or substitutions at other positions on the morpholine ring affect potency and selectivity. nih.govnih.gov For example, SAR studies on other morpholine series have shown that stereochemistry and aryl ring substitutions are critical for activity as monoamine reuptake inhibitors. nih.gov

Target Identification and Validation: If a significant biological effect is observed, the next critical step is to identify the specific molecular target. Techniques such as affinity chromatography, chemical proteomics, or genetic approaches could be employed. Given that structurally related 2-substituted morpholines have shown activity as norepinephrine (B1679862) transporter (NET) inhibitors and potential GSK-3β inhibitors, these or related targets could be hypothesized as starting points for investigation. nih.govnih.gov For instance, (2S,3S)-2-[α-(2-methylphenoxy)phenylmethyl]morpholine is a potent NET inhibitor, highlighting the potential of the 2-substituted morpholine scaffold to target monoamine transporters. nih.gov Other research has pointed to 2-phenyl substituted morpholines acting as potential squalene (B77637) synthase inhibitors. nih.gov

Research AreaObjectiveMethodologiesPotential Targets Based on Analogs
Biological Screening Identify initial biological activity.Cell-based assays, enzymatic assays, receptor binding assays.Kinases, Transporters, GPCRs. e3s-conferences.orgresearchgate.net
SAR Studies Understand how chemical structure relates to biological function. nih.govSynthesis of analogs, comparative biological testing.N/A
Target Engagement Identify and validate the specific protein(s) the compound interacts with.Affinity chromatography, thermal shift assays, photoaffinity labeling.Norepinephrine Transporter (NET), GSK-3β, Squalene Synthase. nih.govnih.govnih.gov

Design of Next-Generation Chiral Morpholine-Based Molecules for Research Applications

The design of new molecules based on the (2S)-2-(2-methylpropyl)morpholine scaffold is a forward-looking endeavor aimed at creating novel chemical tools and potential therapeutic leads. This involves leveraging the existing chiral framework to build more complex and functionally diverse molecules.

Future design strategies could focus on:

Conformationally Rigid Analogs: Introducing additional substitutions or fusing rings to the morpholine core can constrain its conformational flexibility. chemsrc.com This can lead to higher binding affinity and selectivity for a specific biological target by locking the molecule into its bioactive conformation.

Scaffold for Fragment-Based Drug Discovery: The chiral morpholine can serve as a core fragment to which other chemical moieties are attached. By screening a library of such elaborated fragments, researchers can identify initial hits that can be optimized into potent and selective modulators of a target protein.

Incorporation of Novel Stereogenic Centers: Recent advances have led to the creation of stable molecules with novel stereogenic centers based on oxygen and nitrogen atoms. researchgate.net Exploring the synthesis of morpholine derivatives with such unconventional chirality could open up new areas of chemical space and lead to molecules with unique three-dimensional structures and properties. researchgate.net

By systematically addressing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for advancing synthetic methodology, catalysis, and the discovery of new biologically active agents.

Q & A

Q. What are the optimal synthetic routes for (2S)-2-(2-methylpropyl)morpholine hydrochloride, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves multi-step processes, including nucleophilic substitution and salt formation. For example, morpholine derivatives are often synthesized via alkylation of the morpholine core with 2-methylpropyl halides, followed by hydrochloric acid neutralization to form the hydrochloride salt . Enantiomeric purity is highly dependent on reaction conditions such as temperature (e.g., maintaining 0–5°C during chiral intermediate formation), solvent polarity (e.g., methanol or acetonitrile), and catalysts (e.g., chiral resolution agents). Chiral HPLC or polarimetry should be employed post-synthesis to verify enantiomeric excess .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms stereochemistry and detects impurities (e.g., diastereomer peaks at δ 2.8–3.2 ppm for morpholine protons) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–230 nm) quantifies purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS): ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 220.2) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in toxicological data when assessing safe handling protocols for this compound?

Methodological Answer: Conflicting hazard data (e.g., skin/eye irritation vs. unclassified hazards in Safety Data Sheets) require systematic evaluation:

  • In silico Modeling: Use QSAR tools like Toxtree to predict acute toxicity endpoints .
  • In vitro Assays: Perform OECD-validated tests (e.g., Draize eye/skin irritation assays) to resolve ambiguities in precautionary statements (e.g., H315 vs. H318) .
  • Dose-Response Studies: Establish NOAEL (No Observed Adverse Effect Level) using zebrafish embryos or human keratinocyte cell lines .

Q. What methodologies are employed to study the compound's bioactivity in antifungal applications, particularly for structure-activity relationship (SAR) analysis?

Methodological Answer:

  • In vitro Antifungal Assays: Conduct microdilution tests (CLSI M38-A2 guidelines) against Candida spp. and Aspergillus spp. to determine MIC (Minimum Inhibitory Concentration) .
  • Molecular Docking: Use Schrödinger Suite or AutoDock to simulate interactions with fungal lanosterol 14α-demethylase (CYP51), correlating substituent effects (e.g., 2-methylpropyl group) with binding affinity .
  • Metabolic Stability Studies: Assess hepatic clearance using human liver microsomes (HLMs) to optimize pharmacokinetic profiles .

Q. What strategies are effective in resolving data contradictions between computational predictions and experimental results regarding receptor binding?

Methodological Answer:

  • Free Energy Perturbation (FEP): Quantify binding energy differences between predicted and observed conformers .
  • Isothermal Titration Calorimetry (ITC): Validate computational ΔG values by measuring enthalpy changes during ligand-receptor binding .
  • Crystallography: Resolve X-ray/NMR structures of ligand-receptor complexes to identify steric clashes or hydration effects overlooked in silico .

Q. How should stability studies under various pH and temperature conditions be designed to predict shelf-life in research settings?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions. Monitor degradation via HPLC-UV at 0, 7, 14, and 30 days .
  • Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data (e.g., activation energy Ea ≈ 80 kJ/mol for morpholine derivatives) .
  • Hygroscopicity Testing: Use dynamic vapor sorption (DVS) to assess moisture uptake, which impacts solid-state stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.